molecular formula C6H2ClFINO2 B3269656 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid CAS No. 514798-21-1

5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid

Cat. No.: B3269656
CAS No.: 514798-21-1
M. Wt: 301.44 g/mol
InChI Key: LLKLYYPTTLSJJF-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H2ClFINO2 . This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, along with a carboxylic acid group. The unique combination of halogens and the carboxylic acid functionality makes this compound of significant interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine rings followed by carboxylation. For instance, a typical synthetic route might include:

    Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring using reagents such as N-chlorosuccinimide, Selectfluor, and iodine monochloride.

    Carboxylation: Introduction of the carboxylic acid group through reactions such as the Grignard reaction or direct carboxylation using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions tailored to large-scale production ensures the economic viability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The halogen atoms make this compound suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents such as bromine or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can range from alkylated to arylated derivatives.

    Reduction Products: Alcohols or aldehydes.

    Oxidation Products: Carboxylates or higher oxidation state compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes due to its unique halogenated structure.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases.

Industry:

    Material Science: Employed in the synthesis of materials with specific electronic and optical properties, useful in the development of advanced materials for electronics and photonics.

Comparison with Similar Compounds

  • 5-Chloro-3-fluoropyridine-2-carboxylic acid
  • 5-Chloro-6-iodopyridine-2-carboxylic acid
  • 3-Fluoro-6-iodopyridine-2-carboxylic acid

Comparison:

  • Uniqueness: The presence of three different halogens (chlorine, fluorine, and iodine) on the pyridine ring, along with the carboxylic acid group, makes 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid unique. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions.
  • Reactivity: Compared to similar compounds with fewer halogens, this compound exhibits enhanced reactivity in substitution and coupling reactions due to the synergistic effects of the halogens.

Properties

IUPAC Name

5-chloro-3-fluoro-6-iodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFINO2/c7-2-1-3(8)4(6(11)12)10-5(2)9/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLYYPTTLSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226542
Record name 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514798-21-1
Record name 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid
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